Cas no 76266-04-1 (3-(ethylsulfanyl)imidazo1,5-apyridine)

3-(Ethylsulfanyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with an ethylsulfanyl substituent at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethylsulfanyl group enhances reactivity in cross-coupling and functionalization reactions, while the fused imidazo[1,5-a]pyridine scaffold offers rigidity and potential for π-stacking interactions. Its well-defined chemical behavior and stability under various conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's purity and consistent performance are critical for reproducible research and industrial-scale processes.
3-(ethylsulfanyl)imidazo1,5-apyridine structure
76266-04-1 structure
Product name:3-(ethylsulfanyl)imidazo1,5-apyridine
CAS No:76266-04-1
MF:C9H10N2S
MW:178.254100322723
MDL:MFCD13585374
CID:538096
PubChem ID:12610389

3-(ethylsulfanyl)imidazo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,5-a]pyridine, 3-(ethylthio)-
    • 3-ethylsulfanylimidazo[1,5-a]pyridine
    • 3-ethylthioimidazo[1,5-a]pyridine
    • DTXSID90504300
    • Z24719806
    • 3-(Ethylthio)imidazo[1,5-a]pyridine
    • AKOS030604651
    • BDA26604
    • SCHEMBL3530937
    • 76266-04-1
    • EN300-246945
    • CS-0242287
    • 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
    • 3-(ethylsulfanyl)imidazo1,5-apyridine
    • MDL: MFCD13585374
    • Inchi: InChI=1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3
    • InChI Key: FQSIWEZKUKTRHO-UHFFFAOYSA-N
    • SMILES: CCSC1=NC=C2N1C=CC=C2

Computed Properties

  • Exact Mass: 178.05600
  • Monoisotopic Mass: 178.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.6Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 42.60000
  • LogP: 2.44630

3-(ethylsulfanyl)imidazo1,5-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312957-500mg
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 97%
500mg
¥7811.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312957-250mg
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 97%
250mg
¥3790.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312957-2.5g
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 97%
2.5g
¥18954.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312957-5g
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 97%
5g
¥32367.00 2024-07-28
Chemenu
CM289319-1g
3-(Ethylthio)imidazo[1,5-a]pyridine
76266-04-1 97%
1g
$266 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312957-50mg
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 97%
50mg
¥1641.00 2024-07-28
Enamine
EN300-246945-10.0g
3-(ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 95%
10g
$1778.0 2023-04-30
Enamine
EN300-246945-0.5g
3-(ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 95%
0.5g
$310.0 2023-09-15
Enamine
EN300-246945-5g
3-(ethylsulfanyl)imidazo[1,5-a]pyridine
76266-04-1 95%
5g
$1199.0 2023-09-15
1PlusChem
1P005F13-100mg
Imidazo[1,5-a]pyridine, 3-(ethylthio)-
76266-04-1 95%
100mg
$196.00 2024-04-21

Additional information on 3-(ethylsulfanyl)imidazo1,5-apyridine

3-(Ethylsulfanyl)Imidazo[1,5-a]Pyridine: A Comprehensive Overview

The compound with CAS No 76266-04-1, commonly referred to as 3-(ethylsulfanyl)imidazo[1,5-a]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazopyridine family, which is known for its unique structural properties and potential applications in drug design and material science.

Imidazo[1,5-a]pyridine derivatives have been extensively studied due to their ability to act as ligands in transition metal complexes, which are crucial in catalysis and sensing applications. The ethylsulfanyl substituent in this compound introduces additional electronic and steric effects, making it a versatile building block for various chemical transformations. Recent studies have highlighted its role in stabilizing metal centers and enhancing the catalytic activity of metalloenzymes.

The synthesis of 3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves a multi-step process, including nucleophilic substitution and cyclization reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The compound's stability under various reaction conditions has made it a preferred choice for both academic and industrial research.

In terms of physical properties, 3-(ethylsulfanyl)imidazo[1,5-a]pyridine exhibits a melting point of approximately 240°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in photonic materials and sensors.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 3-(ethylsulfanyl)imidazo[1,5-a]pyridine. These studies have revealed that the compound's aromaticity plays a critical role in its reactivity and selectivity when interacting with other molecules. This understanding has paved the way for its application in designing novel materials with tailored electronic properties.

One of the most promising areas of application for 3-(ethylsulfanyl)imidazo[1,5-a]pyridine is in medicinal chemistry. Its ability to act as a ligand for metal ions such as copper and zinc has led to its use in developing potential anti-cancer agents and neuroprotective drugs. For instance, recent research has demonstrated that this compound can inhibit the activity of certain enzymes associated with neurodegenerative diseases like Alzheimer's.

In addition to its medicinal applications, 3-(ethylsulfanyl)imidazo[1,5-a]pyridine has also found use in catalysis. Its ability to stabilize transition metal centers makes it an effective catalyst for reactions such as C-H activation and cross-coupling reactions. This has significant implications for the development of more efficient industrial processes.

The environmental impact of 3-(ethylsulfanyl)imidazo[1,5-a]pyridine is another area of growing interest. Studies have shown that the compound is biodegradable under specific conditions, reducing its potential toxicity to aquatic ecosystems. This makes it a more sustainable option compared to some traditional chemical reagents.

In conclusion, 3-(ethylsulfanyl)imidazo[1,5-a]pyridine (CAS No 76266-04-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike.

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